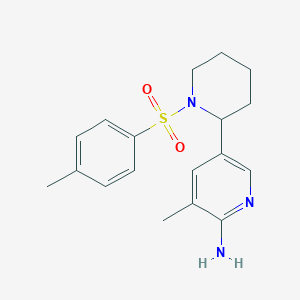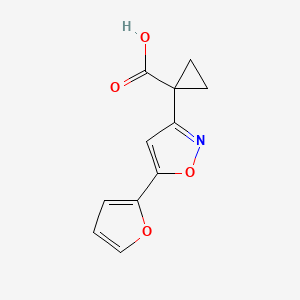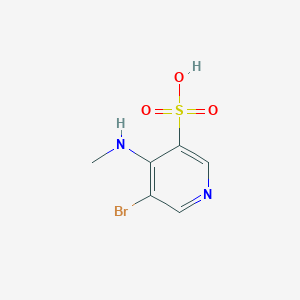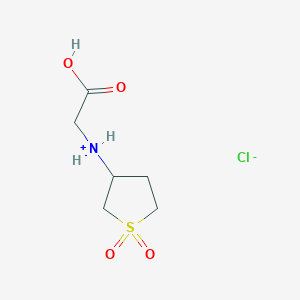![molecular formula C12H21NO4 B11820834 2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-tert-Butyloxycarbonylamino-5-heptenoic Acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyloxycarbonylamino-5-heptenoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Medicine: Research involving drug development and the study of biochemical pathways often utilizes this compound.
Industry: It is used in the production of various biochemical products and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to changes in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyloxycarbonylamino-5-hexenoic Acid
- 2-tert-Butyloxycarbonylamino-5-octenoic Acid
Uniqueness
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in certain biochemical research applications .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
SBGPUEHCQOYNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)


![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)



